
1-(2-Methoxyphenyl)piperazin-2-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-(2-Methoxyphenyl)piperazin-2-one hydrochloride” is a chemical compound with the empirical formula C11H16N2O · HCl . It is used as a reference material for forensic laboratories . It is also used in chemical synthesis studies .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “1-(2-Methoxyphenyl)piperazin-2-one hydrochloride”, has been a subject of research. One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S, S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization reaction gives piperazinopyrrolidinones .
Molecular Structure Analysis
The molecular weight of “1-(2-Methoxyphenyl)piperazin-2-one hydrochloride” is 228.72 . The SMILES string representation of the molecule is Cl [H].COc1ccccc1N2CCNCC2 .
Physical And Chemical Properties Analysis
“1-(2-Methoxyphenyl)piperazin-2-one hydrochloride” is a solid . It has a melting point of 217-219 °C . The density of the compound is 1.095 g/mL at 25 °C .
Safety and Hazards
properties
IUPAC Name |
1-(2-methoxyphenyl)piperazin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2.ClH/c1-15-10-5-3-2-4-9(10)13-7-6-12-8-11(13)14;/h2-5,12H,6-8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMOVTNRHFITJGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCNCC2=O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenyl)piperazin-2-one hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

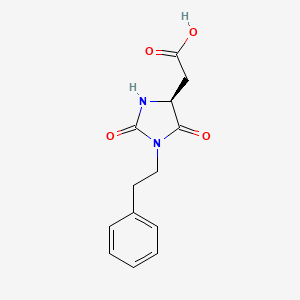
![2-(((S)-7-acetamido-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl)amino)pentanoic acid](/img/structure/B7950644.png)

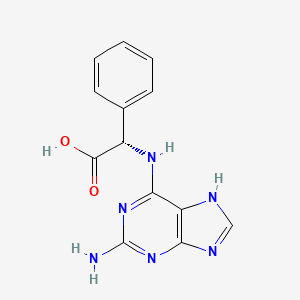
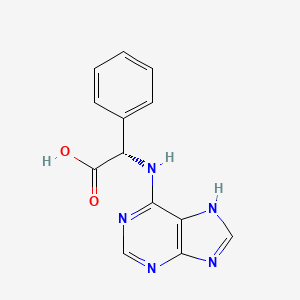
![(2S,3R)-3-methyl-2-[[(1S,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl]amino]pentanoic acid](/img/structure/B7950686.png)
![3-[(2-Bromo-4-methylphenyl)hydrazinylidene]piperidin-2-one](/img/structure/B7950690.png)
![2,4-di-tert-Butyl-6-[(2-hydroxy-3-methoxy-benzylidene)amino]phenol](/img/structure/B7950693.png)

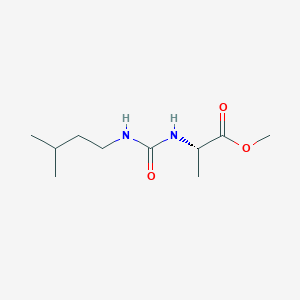

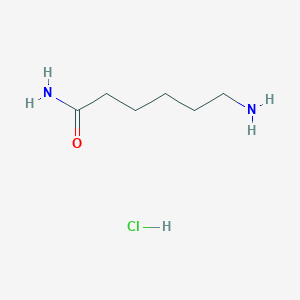

![7-Phenylmethoxyspiro[chromene-2,3'-pyrrolidine];hydrochloride](/img/structure/B7950750.png)